Home > Products > Screening Compounds P142361 > Methyl 4-[[[3-(3-methylphenyl)-1,2,4-oxadiazole-5-carbonyl]amino]methyl]benzoate
Methyl 4-[[[3-(3-methylphenyl)-1,2,4-oxadiazole-5-carbonyl]amino]methyl]benzoate -

Methyl 4-[[[3-(3-methylphenyl)-1,2,4-oxadiazole-5-carbonyl]amino]methyl]benzoate

Catalog Number: EVT-5598514
CAS Number:
Molecular Formula: C19H17N3O4
Molecular Weight: 351.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Methyl-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl}-1,3,4-thiadiazole

Compound Description: This compound is a 1,3,4-thiadiazole derivative with a 1,2,4-oxadiazole ring connected through a methylsulfanyl linker. The research paper describes its crystal structure, highlighting the dihedral angles between the benzene, oxadiazole, and thiadiazole rings. []

Relevance: The related compound shares the 1,2,4-oxadiazole ring with methyl 4-[({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)methyl]benzoate. Both compounds also feature a methylphenyl substituent on the oxadiazole ring, though the position of the methyl group differs (para in the related compound, meta in the target compound). Additionally, both compounds have a five-membered heterocyclic ring connected to the oxadiazole ring via a linker (methylsulfanyl in the related compound, carbonyl amino methyl in the target compound). []

3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan

Compound Description: This compound combines a 1,2,4-oxadiazole ring with a furazan ring. The research paper investigates its use as a building block for insensitive energetic materials, synthesizing various N-trinitroethylamino derivatives and energetic salts. []

Relevance: This compound shares the 1,2,4-oxadiazole ring with methyl 4-[({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)methyl]benzoate. While the target compound features a benzoate substituent, this related compound is functionalized with a furazan ring, highlighting the versatility of the 1,2,4-oxadiazole moiety for building diverse structures. []

3-(4-alkoxyphenyl)-5-(p-methylphenyl)-1,2,4-oxadiazole (Cn)

Compound Description: This compound series (Cn) features a 1,2,4-oxadiazole ring with a p-methylphenyl substituent and an alkoxyphenyl substituent with varying alkyl chain lengths (n). The research focuses on the synthesis and characterization of these compounds and investigates their liquid crystalline behaviors. []

Relevance: This series of compounds share the 1,2,4-oxadiazole ring and the p-methylphenyl substituent with methyl 4-[({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)methyl]benzoate. The primary difference lies in the alkoxyphenyl substituent in the related compounds compared to the benzoate substituent in the target compound, demonstrating how modifications to the oxadiazole substituents can lead to different physicochemical properties. []

4-(3-(4-alkoxyphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid (Dn)

Compound Description: This series (Dn) is structurally similar to the (Cn) series, with the methyl group of the p-methylphenyl substituent oxidized to a carboxylic acid group. This research investigates the impact of this modification on the liquid crystalline properties. []

Relevance: Like the (Cn) series, this series shares the 1,2,4-oxadiazole ring with methyl 4-[({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)methyl]benzoate. The presence of the benzoic acid moiety in the (Dn) series highlights the structural similarity with the target compound, where both possess a benzoate group directly attached to the oxadiazole ring. This comparison emphasizes the influence of the linker and other substituents on the overall properties of these compounds. []

4-chloro-3-{5-methyl-3-[4-(2-pyrrolidin-1-yl-ethoxy)phenylamino]benzo[1,2,4]triazin-7-yl}phenol (5)

Compound Description: This compound is a potent dual inhibitor of both VEGFr2 and Src family kinases. This research focuses on developing prodrugs based on this compound to improve its ocular bioavailability for the treatment of age-related macular degeneration. []

Relevance: While this compound features a benzo[1,2,4]triazine core instead of the 1,2,4-oxadiazole ring present in methyl 4-[({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)methyl]benzoate, it shares a substituted phenylaminobenzo moiety. This highlights the potential application of similar structural motifs in designing bioactive molecules targeting different biological pathways. []

4-chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl benzoate (12)

Compound Description: This compound is a prodrug of compound 5, designed for topical administration in the treatment of age-related macular degeneration. The benzoyl ester moiety enhances ocular bioavailability and improves drug delivery to the target tissue. []

Relevance: While this compound shares the substituted phenylaminobenzo motif with compound 5, it is even more closely related to methyl 4-[({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)methyl]benzoate due to the presence of the phenyl benzoate moiety. This shared structural element suggests a potential similarity in their physicochemical properties and highlights the importance of the benzoate group in drug design. []

Properties

Product Name

Methyl 4-[[[3-(3-methylphenyl)-1,2,4-oxadiazole-5-carbonyl]amino]methyl]benzoate

IUPAC Name

methyl 4-[[[3-(3-methylphenyl)-1,2,4-oxadiazole-5-carbonyl]amino]methyl]benzoate

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C19H17N3O4/c1-12-4-3-5-15(10-12)16-21-18(26-22-16)17(23)20-11-13-6-8-14(9-7-13)19(24)25-2/h3-10H,11H2,1-2H3,(H,20,23)

InChI Key

VNULSKCMEFYGNP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C(=O)NCC3=CC=C(C=C3)C(=O)OC

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C(=O)NCC3=CC=C(C=C3)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.